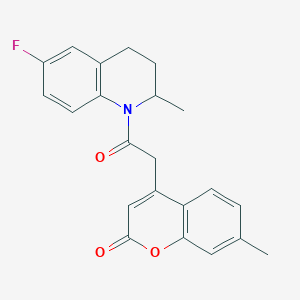
4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H20FNO3 and its molecular weight is 365.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one , also known as a derivative of the chromone and quinoline classes, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on anticancer properties.
Chemical Structure and Properties
The compound features a unique structure that combines a chromone moiety with a substituted quinoline ring. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18FNO3 |
| Molecular Weight | 313.34 g/mol |
| LogP (octanol-water partition coefficient) | 3.64 |
| Polar Surface Area | 21.46 Ų |
| Hydrogen Bond Acceptors Count | 3 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors from the chromone and quinoline classes. The process may include the use of various reagents to facilitate the formation of the desired functional groups while ensuring high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar compounds in the quinoline family have demonstrated significant activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
-
Mechanism of Action :
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : It promotes apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins.
-
Case Studies :
- In vitro studies using colorectal adenocarcinoma cell lines (e.g., CT-26) reported an IC50 value around 742.36 nM, indicating potent inhibitory effects on cell viability .
- In vivo studies demonstrated that treatment with similar derivatives significantly reduced tumor growth in mouse models, supporting their potential for therapeutic applications .
Other Biological Activities
Beyond anticancer effects, compounds structurally related to this derivative have shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit activity against drug-resistant bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Certain studies indicate that similar compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis.
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other quinoline derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 6-Methoxyquinoline | Moderate | Yes | Apoptosis induction |
| 7-Methylchromone | High | Moderate | Cell cycle arrest |
| 4-Methylumbelliferone | Low | High | Enzyme inhibition |
属性
IUPAC Name |
4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-13-3-7-18-16(12-22(26)27-20(18)9-13)11-21(25)24-14(2)4-5-15-10-17(23)6-8-19(15)24/h3,6-10,12,14H,4-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVLTBFBGBWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














